molecular formula C16H12ClFN2O B12013803 (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol

(3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12013803
M. Wt: 302.73 g/mol
InChI Key: QNKVSHLDPKUWBW-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-fluorobenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the pyrazole derivative to obtain the desired methanol compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol
  • (4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)ethanol

Uniqueness

(3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the specific arrangement of the chlorophenyl and fluorophenyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1-(2-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12ClFN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2

InChI Key

QNKVSHLDPKUWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO)F

Origin of Product

United States

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